molecular formula C18H22ClNO2 B1615323 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride CAS No. 2723-37-7

2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride

Cat. No.: B1615323
CAS No.: 2723-37-7
M. Wt: 319.8 g/mol
InChI Key: IHDMJEPWSOHAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is a chemical compound known for its antispasmodic properties. It is used in both veterinary and human medicine to treat spasms in the urogenital and gastrointestinal systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride typically involves the esterification of 2,2-diphenylacetic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is used in the treatment of spasms and as a muscle relaxant in both human and veterinary medicine.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride involves its interaction with smooth muscle cells. It inhibits the contraction of these muscles by blocking specific receptors and ion channels, leading to muscle relaxation. The molecular targets include muscarinic receptors and calcium channels .

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride
  • 2-(dimethylamino)ethyl 2-chloro-2,2-diphenylacetate;hydrochloride

Uniqueness

2-(dimethylamino)ethyl 2,2-diphenylacetate;hydrochloride is unique due to its specific antispasmodic properties and its effectiveness in treating both urogenital and gastrointestinal spasms. Its molecular structure allows it to interact with specific receptors and ion channels, making it a valuable therapeutic agent .

Properties

CAS No.

2723-37-7

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

2-(2,2-diphenylacetyl)oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H21NO2.ClH/c1-19(2)13-14-21-18(20)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H

InChI Key

IHDMJEPWSOHAAL-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

C[NH+](C)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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